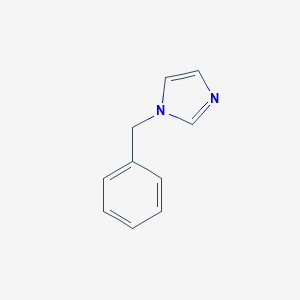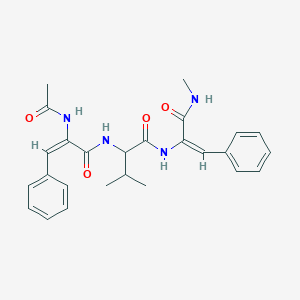
2,3-Dimethoxynaphthalin
Übersicht
Beschreibung
2,3-Dimethoxynaphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, where two methoxy groups are attached to the 2nd and 3rd positions of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of aromatic compounds in biological systems.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Wirkmechanismus
Target of Action
As a derivative of naphthoquinone , it may interact with similar biological targets, such as enzymes involved in cellular respiration and redox reactions.
Mode of Action
2,3-Dimethoxynaphthalene is a redox-cycling agent . It induces the formation of intracellular superoxide anion, a type of reactive oxygen species (ROS). The interaction of 2,3-Dimethoxynaphthalene with its targets likely involves electron transfer reactions, leading to changes in the redox state of the cell.
Biochemical Pathways
Given its role as a redox-cycling agent , it can be inferred that it may influence pathways involving oxidative stress and cellular respiration.
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by the Log Po/w value, suggests that it may readily cross cell membranes .
Result of Action
The molecular and cellular effects of 2,3-Dimethoxynaphthalene’s action depend on its concentration . At certain concentrations, it can induce cell proliferation, while at others, it can trigger apoptosis (programmed cell death) or necrosis (cell death due to damage) . These effects are likely due to the generation of ROS and the subsequent oxidative stress.
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in biochemical reactions due to its chemical structure
Cellular Effects
A related compound, 2,3-dimethoxynaphthalene-1,4-dione, is known to induce intracellular superoxide anion formation and, depending on the concentration, can induce cell proliferation, apoptosis, or necrosis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxynaphthalene can be synthesized through the methylation of 2,3-dihydroxynaphthalene. The process involves the reaction of 2,3-dihydroxynaphthalene with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, and the product is isolated by filtration .
Industrial Production Methods: In an industrial setting, the production of 2,3-Dimethoxynaphthalene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dimethoxynaphthalene-1,4-dione, a naphthoquinone derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 2,3-dimethoxynaphthalene-1,4-dione.
Substitution: Various substituted naphthalenes depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethoxynaphthalene-1,4-dione: A naphthoquinone derivative with redox-cycling properties.
2,7-Dimethoxynaphthalene: Another dimethoxy derivative with different substitution positions.
Uniqueness: 2,3-Dimethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other dimethoxy naphthalenes, making it valuable in specific research and industrial contexts .
Eigenschaften
IUPAC Name |
2,3-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRPWXOJBNGTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345470 | |
| Record name | 2,3-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10103-06-7 | |
| Record name | 2,3-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,3-Dimethoxynaphthalene?
A1: 2,3-Dimethoxynaphthalene is an organic compound with the molecular formula C12H12O2. It has a molecular weight of 188.22 g/mol. Spectroscopic data, including FT-IR, FT-Raman, and 13C NMR, have been used to characterize its structure. [, ]
Q2: How does the structure of 2,3-Dimethoxynaphthalene relate to its activity?
A2: Research on structurally similar compounds, specifically 1,2,3,4-tetraoxygenated naphthalene derivatives, suggests that net lipophilicity, hydrolytic stability, and ring substitution play significant roles in determining their biological activity. [] This insight suggests that modifications to the 2,3-Dimethoxynaphthalene structure could be explored to optimize its properties for specific applications.
Q3: What is known about the photochemical properties of 2,3-Dimethoxynaphthalene?
A3: 2,3-Dimethoxynaphthalene forms charge-transfer complexes with π-acceptors like 1,2-dicyanoethylenes. Upon irradiation, these complexes undergo photochemical reactions leading to isomerization of the olefins. The photostationary state depends on the specific donor-acceptor pair and their respective absorption spectra. []
Q4: Can you elaborate on the electron transfer dynamics observed in systems containing 2,3-Dimethoxynaphthalene?
A4: Studies utilizing 2,3-Dimethoxynaphthalene as an electron donor paired with 2,3-dicyanonaphthalene as an acceptor, bridged by n-norbornadiene, have shown a transition from adiabatic to nonadiabatic electron transfer depending on the bridge length. Shorter bridges favor adiabatic electron transfer with a charge-transfer emission, while longer bridges favor fast energy transfer followed by slower nonadiabatic electron transfer, resulting in dual emission in polar solvents. []
Q5: Has 2,3-Dimethoxynaphthalene been found in natural sources?
A5: Yes, 2,3-Dimethoxynaphthalene has been identified as a component of New Zealand manuka honey using gas chromatography-mass spectrometry. []
Q6: Are there any known applications of 2,3-Dimethoxynaphthalene in organic synthesis?
A6: 2,3-Dimethoxynaphthalene serves as a starting material in the synthesis of various compounds. For instance, it undergoes nitration to yield a mixture of mono-nitro, di-nitro products, and a 1,2-naphthaquinone. [] It also reacts with ethyl azidoformate through photochemical and thermal pathways, leading to substitution, addition, and insertion products. []
Q7: What is the behavior of 2,3-Dimethoxynaphthalene under sulfonation conditions?
A7: Sulfonation of 2,3-Dimethoxynaphthalene proceeds through the formation of oxonium and quinonoid intermediates. The reaction mechanism involves protonation equilibria, and the steady sulfonation rate constants are influenced by the acidity of the reaction medium. []
Q8: Are there computational studies on 2,3-Dimethoxynaphthalene?
A8: Yes, computational chemistry methods, particularly density functional theory (DFT), have been employed to investigate the vibrational spectra, molecular geometry, conformational stability, and molecular properties of 2,3-Dimethoxynaphthalene derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


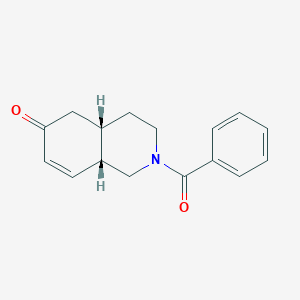
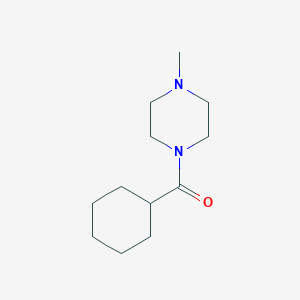
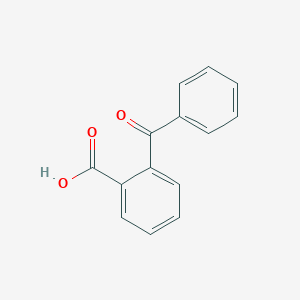
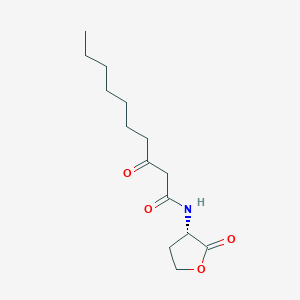

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
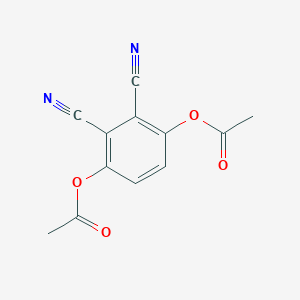



![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)

